molecular formula C10H8O2S B2385648 7-Methylbenzo[b]thiophene-2-carboxylic acid CAS No. 1505-61-9

7-Methylbenzo[b]thiophene-2-carboxylic acid

Cat. No.: B2385648
CAS No.: 1505-61-9
M. Wt: 192.23
InChI Key: GRSRVFZGUQIYTP-UHFFFAOYSA-N
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Description

7-Methylbenzo[b]thiophene-2-carboxylic acid (CAS: 1505-61-9) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈O₂S and a molecular weight of 192.23 g/mol . It belongs to the benzo[b]thiophene family, characterized by a fused benzene and thiophene ring system. The methyl substituent at the 7-position distinguishes it from other derivatives and influences its physicochemical and biological properties. This compound is utilized in pharmaceutical research, particularly as a precursor for drug candidates such as enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

7-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSRVFZGUQIYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis of benzo[b]thiophene derivatives often begins with cyclocondensation reactions between substituted benzaldehydes and sulfur-containing reagents. A representative method involves reacting 2-fluoro-4-methylbenzaldehyde with ethyl thioglycolate in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 2 hours. This one-pot reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion attacks the electron-deficient aromatic ring, followed by cyclization to form the thiophene core.

The choice of benzaldehyde derivative critically influences the reaction’s success. For instance, electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the reaction site, facilitating cyclization. Substrates with methyl groups, such as 2-fluoro-4-methylbenzaldehyde, require precise temperature control to avoid side reactions like over-oxidation.

Optimization of Reaction Conditions

Key parameters affecting cyclocondensation yields include:

  • Solvent : DMF outperforms polar aprotic solvents like dimethyl sulfoxide (DMSO) due to its superior ability to stabilize intermediates.
  • Base : Potassium carbonate (K₂CO₃) provides a mild basic environment, minimizing ester hydrolysis during the reaction.
  • Temperature : Reactions conducted at 60°C achieve optimal balance between reaction rate and byproduct formation.

Post-reaction workup involves extraction with diethyl ether, drying over sodium sulfate, and recrystallization from methanol to isolate the ethyl ester intermediate.

Hydrolysis of Ethyl Ester Intermediates

Alkaline Hydrolysis Procedure

The ethyl ester derivative undergoes hydrolysis to yield the free carboxylic acid. A standard protocol involves dissolving ethyl 7-methylbenzo[b]thiophene-2-carboxylate in ethanol, adding 3N sodium hydroxide (NaOH), and stirring at room temperature overnight. Acidification with hydrochloric acid (HCl) precipitates the crude product, which is purified via extraction with ethyl acetate and vacuum drying.

Critical Factors :

  • NaOH Concentration : Higher concentrations (≥3N) ensure complete ester cleavage without degrading the thiophene ring.
  • Reaction Time : Extended stirring (>12 hours) maximizes conversion but risks side reactions in sensitive substrates.

Acidic Hydrolysis Alternatives

While alkaline hydrolysis dominates industrial workflows, acidic conditions (e.g., HCl in dioxane) are less common due to the risk of decarboxylation. However, they may be employed for esters resistant to basic conditions.

Synthesis via Hydrazide Intermediate

Hydrazide Formation

The carboxylic acid can be converted to hydrazide derivatives for further functionalization. Treating 7-methylbenzo[b]thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with tert-butyl carbazate in dichloromethane (DCM) using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method yields tert-butyl 2-(7-methylbenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate , a versatile intermediate for peptide coupling.

Peptide and Acylhydrazone Derivatives

Hydrazide intermediates react with aromatic aldehydes to form acylhydrazones, which exhibit antimicrobial activity. For example, condensation with pyridine-2-carbaldehyde in ethanol produces derivatives screened against methicillin-resistant Staphylococcus aureus (MRSA).

Industrial-Scale Production Considerations

Continuous Flow Systems

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Automated systems minimize human error and enable real-time monitoring of critical parameters like pH and temperature.

Purification Techniques

Industrial workflows prioritize cost-effective purification methods:

  • Recrystallization : Methanol or ethanol recrystallization removes polymeric byproducts.
  • Chromatography : Reserved for high-purity pharmaceutical intermediates.

Reaction Optimization and Catalytic Enhancements

Catalytic Decarboxylation

Palladium-catalyzed decarboxylation of This compound enables access to halogenated derivatives. For instance, coupling with aryl halides in the presence of Pd(PPh₃)₄ yields biaryl structures relevant to organic electronics.

Solvent Effects

Comparative studies show that DMF increases reaction rates by 30% compared to tetrahydrofuran (THF) in cyclocondensation reactions.

Applications in Derivative Synthesis

Antimicrobial Agents

Acylhydrazone derivatives of this compound exhibit potent activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) as low as 4 µg/mL.

Organic Semiconductors

The compound’s planar structure and electron-deficient thiophene ring make it a candidate for organic field-effect transistors (OFETs). Functionalization with electron-withdrawing groups enhances charge carrier mobility.

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-Methylbenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in the development of new pharmaceuticals due to its biological activity.

    Medicine: Research has indicated its potential use in anticancer, anti-inflammatory, and antimicrobial therapies.

    Industry: It is utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 7-Methylbenzo[b]thiophene-2-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to interfere with apoptosis and DNA repair mechanisms in cancer cells, making it a potential candidate for anticancer therapy. The compound targets proteins such as myeloid cell leukemia-1 (Mcl-1), which is responsible for inhibiting apoptosis and promoting DNA damage repair .

Comparison with Similar Compounds

Substituent Position and Type

The biological and chemical behavior of benzo[b]thiophene-2-carboxylic acid derivatives is highly dependent on substituent position and functional groups. Key structural analogs include:

Compound Name Substituent Position/Type CAS Number Molecular Weight (g/mol) Similarity Score
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 7-Cl, 3-OH 1393803-55-8 228.68 0.94
6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid 6-Cl, 3-OCH₃ 90407-16-2 242.69 0.88
7-Bromobenzo[b]thiophene-2-carboxylic acid 7-Br 19075-59-3 257.10
7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid 7-Cl, 3-CH₃ 752135-41-4 226.68

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) increase molecular weight and polarity compared to the methyl group in the parent compound .
  • Hydroxyl or methoxy groups at the 3-position reduce similarity scores due to altered hydrogen-bonding capacity .

Physicochemical Properties

Molecular Weight and Lipophilicity

  • The methyl group in 7-Methylbenzo[b]thiophene-2-carboxylic acid contributes to moderate lipophilicity, enhancing membrane permeability compared to polar derivatives (e.g., hydroxyl or carboxylic acid analogs) .
  • Bromine substitution (as in 7-Bromo analog) increases molecular weight by ~34% (257.10 vs. 192.23 g/mol) and may reduce solubility .

Thermal Properties

  • While melting point data for the 7-methyl derivative is unavailable, the 7-bromo analog has a reported melting point of >250°C , suggesting high thermal stability due to halogen substitution .

Antimicrobial Activity

  • Benzo[b]thiophene-2-carboxylic acid derivatives exhibit anti-tubercular activity. For example, compound 7b (a chloro-substituted derivative) showed MIC values of 0.91–2.83 μg/mL against Mycobacterium tuberculosis .

Anticancer Potential

  • Thiophene-2-carboxylic acid hydrazide derivatives demonstrated cytotoxicity against MCF7 breast cancer cells , with compound IIa showing marked effects in SRB assays . The methyl group’s electron-donating nature may enhance interactions with hydrophobic enzyme pockets.

Enzyme Inhibition

  • Derivatives like 7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid are used in Mcl1 inhibitors , critical in cancer therapy. Substituents at the 7-position influence binding affinity to target proteins .

Pharmaceutical Relevance

  • The compound’s derivatives are explored as PTP1B inhibitors (for diabetes) and FIH-1 inhibitors (for hypoxia-related diseases) .

Biological Activity

7-Methylbenzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈O₂S
  • Molecular Weight : 168.22 g/mol
  • Structural Features : The compound features a methyl group at the 7-position and a carboxylic acid group at the 2-position of the benzothiophene ring system.

The primary biological activity of this compound is attributed to its interaction with specific molecular targets, particularly myeloid cell leukemia-1 (Mcl-1).

Target of Action

  • Mcl-1 Protein : Mcl-1 is known for inhibiting apoptosis and promoting DNA damage repair. The compound downregulates Mcl-1, leading to increased apoptosis in cancer cells.

Mode of Action

  • Cytotoxicity : The compound enters cancer cells, induces DNA damage, and prompts apoptotic responses by downregulating Mcl-1. This mechanism has shown high cytotoxicity against various cancer cell lines, especially those resistant to cisplatin, such as non-small-cell lung and ovarian cancer cells .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Demonstrated significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Potential applications in reducing inflammation through modulation of specific signaling pathways.
  • Antimicrobial Effects : Exhibits activity against certain bacterial strains, suggesting possible uses in treating infections.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated:

  • High levels of cytotoxicity in cisplatin-resistant non-small-cell lung cancer cells.
  • A significant decrease in Mcl-1 expression correlated with increased apoptosis .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the compound's structure can enhance its biological activity. For instance:

  • Substituents at various positions on the benzothiophene ring can influence binding affinity to Mcl-1 and other molecular targets .

Applications in Scientific Research

This compound is being investigated for various applications:

  • Pharmaceutical Development : As a potential lead compound for new anticancer drugs.
  • Chemical Synthesis : Used as a building block for synthesizing more complex heterocyclic compounds .

Q & A

Q. Table 1: Comparison of Synthetic Methods for Analogous Compounds

CompoundMethodCatalystYield (%)Reference
6,7-Difluoro-benzo[b]thiophene-2-carboxylic acidVilsmeier-Haack reactionNone65–77
3-Chlorobenzo[b]thiophene-2-carboxylic acidSchmidt reactionK₂CO₃70–85
General thiophene carboxylationCCl₄–CH₃OH systemFe(acac)₃60–75

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Routine characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl group at position 7) and carboxylate formation ().
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H) validate functional groups ().
  • LC-MS/HRMS : Determines molecular weight and purity (e.g., m/z 196.03 for C₁₀H₈O₂S) ().
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities (not explicitly cited but standard practice).

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin exposure. Inspect gloves for breakthrough time ().
  • Ventilation : Ensure fume hoods maintain airflow >0.5 m/s to limit inhalation risks ().
  • Decomposition hazards : Avoid strong oxidizers (e.g., HNO₃) to prevent release of CO, CO₂, or sulfur oxides ().
  • Waste disposal : Collect solids in sealed containers; avoid environmental release ().

Advanced: How does the methyl substitution at position 7 influence bioactivity compared to other analogs?

Answer:
Methyl groups alter steric bulk and electron density , impacting interactions with biological targets:

  • Kinase inhibition : Fluorinated analogs (e.g., 6,7-Difluoro-) show stronger ATP-binding site interactions due to electronegativity, whereas methyl groups may enhance lipophilicity ().
  • Antimicrobial activity : Substituent position (e.g., amino groups in thiophene-2-carboxamides) affects MIC values; methyl groups may reduce polarity, improving membrane permeability ().
  • SAR studies : Computational docking (e.g., AutoDock Vina) can predict binding affinities by comparing methyl vs. halogen-substituted analogs ().

Advanced: How can computational methods resolve contradictions in reaction mechanisms or bioactivity data?

Answer:

  • DFT calculations : Analyze transition states in decarboxylative Heck couplings (). For example, AgCl π-coordination stabilizes intermediates, clarifying divergent reactivities between Cl- and H-substituted analogs.
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., Mcl-1 inhibition) to explain potency variations among analogs ().
  • QSAR models : Correlate methyl group placement with logP or IC₅₀ values to predict toxicity or efficacy ().

Advanced: What strategies mitigate discrepancies in reported solubility or stability data?

Answer:

  • Controlled experiments : Replicate conditions (pH, solvent purity) from conflicting studies. For example, aqueous solubility may vary with pH due to carboxylic acid dissociation ().
  • Accelerated stability studies : Use HPLC to track degradation products under stress (heat/light) and identify incompatible storage conditions ().
  • Inter-laboratory validation : Collaborate to standardize protocols (e.g., EN 14042 for exposure assessment) ().

Advanced: How do structural analogs inform the design of this compound derivatives?

Answer:
Key analogs and their properties ():

Q. Table 2: Bioactivity of Benzo[b]thiophene-2-carboxylic Acid Derivatives

CompoundSubstitutionBioactivityMechanism
6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid6,7-F₂Kinase inhibition (cancer)ATP-binding site competition
3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid3,6-Cl₂Mcl-1 inhibition (apoptosis regulation)BH3 domain interaction
5-Fluoro-benzo[b]thiophene-2-carboxylic acid5-FAntibacterial activityDNA gyrase inhibition

Methyl substitution at position 7 may optimize metabolic stability or tissue penetration compared to halogenated analogs.

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